2,8-Bis(methylsulfanyl)-7H-purine is a purine derivative characterized by the presence of two methylthio groups at positions 2 and 8 of the purine ring. Its molecular formula is , and it has a molecular weight of approximately 212.3 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service number 10179-95-0 and can be sourced from various chemical suppliers, including BenchChem.
2,8-Bis(methylsulfanyl)-7H-purine belongs to the class of heterocyclic compounds, specifically purines, which are vital components in biochemistry, particularly in nucleic acids like DNA and RNA.
The synthesis of 2,8-Bis(methylsulfanyl)-7H-purine typically involves the methylation of 2,8-dithiopurine. Common methylating agents include:
These reactions are often conducted in the presence of a base such as potassium carbonate and are performed under reflux conditions in solvents like acetone or dimethylformamide (DMF) to facilitate the reaction.
The molecular structure of 2,8-Bis(methylsulfanyl)-7H-purine features a fused bicyclic ring system typical of purines. The two methylthio groups significantly influence its chemical properties and reactivity.
InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11)
SLWGPMQRESBAGB-UHFFFAOYSA-N
CSC1=NC2=NC(=NC=C2N1)SC
This data provides insight into the compound's structure and can be used for computational modeling or further chemical analysis.
2,8-Bis(methylsulfanyl)-7H-purine can undergo several types of chemical reactions:
The mechanism of action for 2,8-Bis(methylsulfanyl)-7H-purine involves its interaction with various biological targets. It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. Additionally, the methylthio groups can participate in redox reactions that influence cellular signaling pathways and redox states.
The compound exhibits properties typical of sulfur-containing organic compounds. It is soluble in polar solvents such as DMF and DMSO but may have limited solubility in non-polar solvents.
Property | Value |
---|---|
Molecular Formula | C7H8N4S2 |
Molecular Weight | 212.3 g/mol |
CAS Number | 10179-95-0 |
Solubility | Soluble in DMF/DMSO |
2,8-Bis(methylsulfanyl)-7H-purine has potential applications in various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological applications, highlighting its significance in ongoing research efforts.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0